molecular formula C12H14ClNO2S3 B2817697 5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide CAS No. 2320684-57-7

5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

Cat. No. B2817697
CAS RN: 2320684-57-7
M. Wt: 335.88
InChI Key: YOUNZOLSDNBBDZ-UHFFFAOYSA-N
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Description

“5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” is a complex organic compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Properties

Some thiophene nucleus containing compounds, like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, act as anti-inflammatory agents . This suggests that “5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” may also have potential anti-inflammatory applications.

Serotonin Antagonists

Compounds like the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one work as serotonin antagonists and are used in the treatment of Alzheimer’s . This indicates that “5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” might also be studied for similar neurological applications.

Anti-Microbial Properties

Among all the synthesized derivatives, some compounds showed greater inhibitory effect against organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that “5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” may also have potential antimicrobial applications.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . “5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” could potentially be used in this process.

Biomimetic Model Studies

“5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide” is used for biomimetic model studies for metal detoxification and oxidative stress involving metallothionein .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . Several commercially available drugs also contain a thiophene nucleus, indicating the potential for future development of thiophene-based drugs .

properties

IUPAC Name

5-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S3/c1-12(2,9-5-6-17-7-9)8-14-19(15,16)11-4-3-10(13)18-11/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUNZOLSDNBBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-2-sulfonamide

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